![molecular formula C16H14ClNO B1386156 1-[Chloro(phenyl)acetyl]indoline CAS No. 1094501-18-4](/img/structure/B1386156.png)
1-[Chloro(phenyl)acetyl]indoline
Descripción general
Descripción
“1-[Chloro(phenyl)acetyl]indoline” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . Many methods frequently start from ortho-substituted anilines, thereby greatly restricting the availability of starting materials . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Molecular Structure Analysis
Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis
Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Aplicaciones Científicas De Investigación
Antiviral Applications
Indole derivatives, including those similar to 1-[Chloro(phenyl)acetyl]indoline, have been studied for their potential antiviral properties. Research has shown that certain indole derivatives can inhibit the replication of viruses, such as influenza and Coxsackie B4 virus . These compounds could be pivotal in the development of new antiviral drugs that are more effective against resistant strains.
Anti-inflammatory and Analgesic Effects
Some indole derivatives have demonstrated significant anti-inflammatory and analgesic activities. They have been compared with established medications like indomethacin and celecoxib, showing promising results with potentially lower ulcerogenic indexes . This suggests that 1-[Chloro(phenyl)acetyl]indoline could be a candidate for the development of new anti-inflammatory and pain-relief medications.
Anticancer Research
Indole compounds have been a focus in cancer research due to their ability to act on various biological pathways involved in cancer cell proliferation . The structural similarity of 1-[Chloro(phenyl)acetyl]indoline to these compounds suggests potential applications in creating novel anticancer agents.
Agricultural Chemistry
In agriculture, indole derivatives like 1-[Chloro(phenyl)acetyl]indoline can be used to synthesize plant hormones such as Indole-3-acetic acid, which is crucial for plant growth and development . This application is vital for enhancing crop yields and improving food security.
Material Science
The indole moiety is a significant component in the synthesis of complex organic molecules, which have applications in material science . These materials can be used in the development of new polymers or as organic semiconductors in electronic devices.
Pharmacological Studies
Indole derivatives are known for their broad pharmacological activities, including antimicrobial, antitubercular, antidiabetic, and antimalarial effects . This makes 1-[Chloro(phenyl)acetyl]indoline a valuable compound for pharmacological studies aimed at treating a wide range of diseases.
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-1-(2,3-dihydroindol-1-yl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c17-15(13-7-2-1-3-8-13)16(19)18-11-10-12-6-4-5-9-14(12)18/h1-9,15H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTFVGGNARKAKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Chloro(phenyl)acetyl]indoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



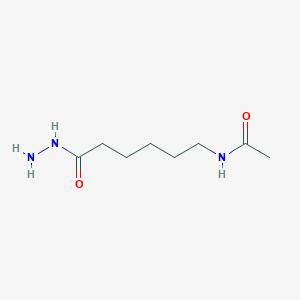
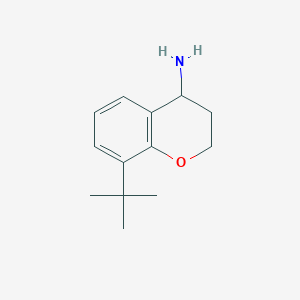
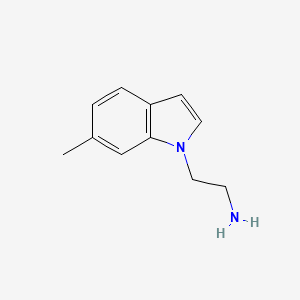
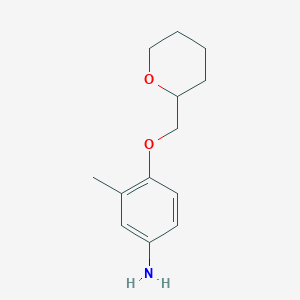
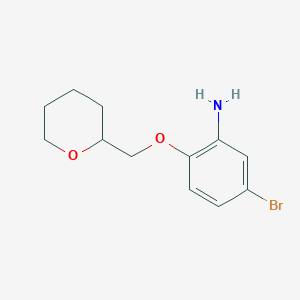
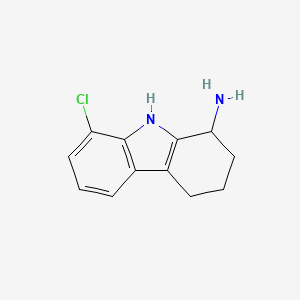
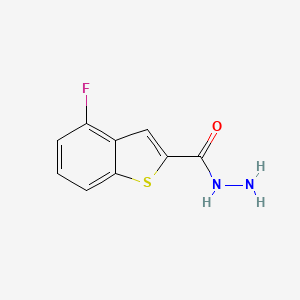
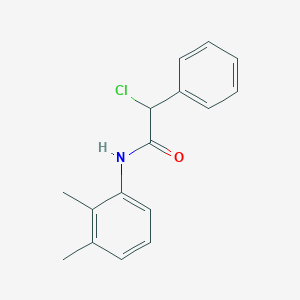
![1-[(4-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1386087.png)
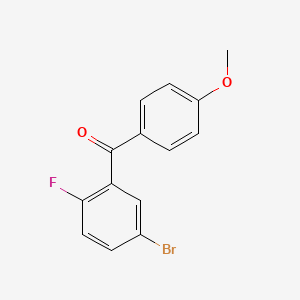
amine](/img/structure/B1386090.png)
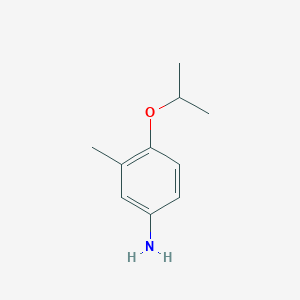
![2-[(Tetrahydro-2-furanylmethyl)amino]-isonicotinic acid](/img/structure/B1386092.png)
![2-[(Cyclohexylmethyl)amino]nicotinonitrile](/img/structure/B1386095.png)